![molecular formula C13H22N2 B13285928 4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)
4-[(tert-butylamino)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-Butylamino)methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C13H22N2. It is a derivative of aniline, where the amino group is substituted with a tert-butylamino group and a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butylamino)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with tert-butylamine in the presence of a suitable catalyst. One common method is the reductive amination of N,N-dimethylaniline with tert-butylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butylamino)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(tert-Butylamino)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(tert-butylamino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with enzymes or receptors, modulating their activity. The tert-butylamino group can enhance the compound’s binding affinity and selectivity towards its target, while the dimethylamino group can influence its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the tert-butylamino group, making it less sterically hindered.
tert-Butylaniline: Contains the tert-butyl group but lacks the dimethylamino group.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
4-[(tert-Butylamino)methyl]-N,N-dimethylaniline is unique due to the presence of both the tert-butylamino and dimethylamino groups. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-[(tert-butylamino)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)14-10-11-6-8-12(9-7-11)15(4)5/h6-9,14H,10H2,1-5H3 |
InChI Key |
HRGZUSGLGPAICX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
![1-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13285861.png)
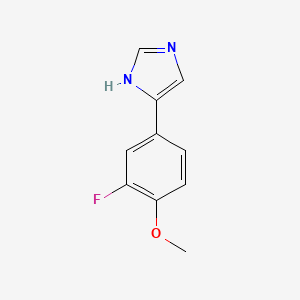
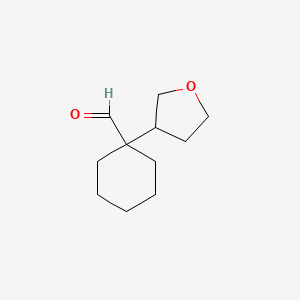



amine](/img/structure/B13285896.png)
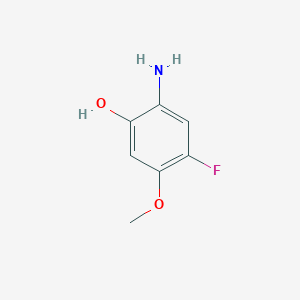
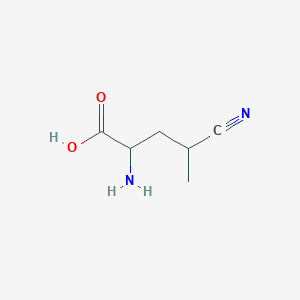

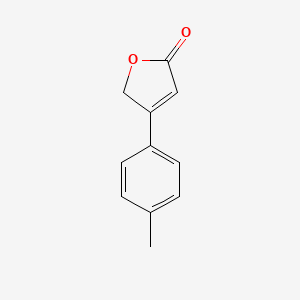
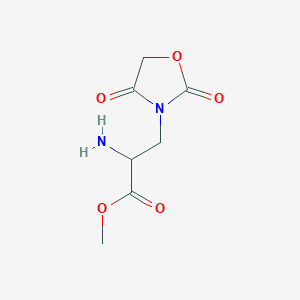
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
